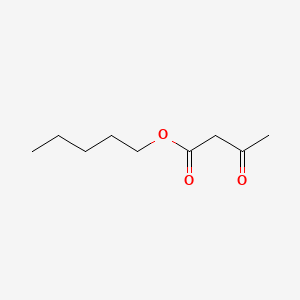
Acetoacetic acid n-amyl ester
Übersicht
Beschreibung
Acetoacetic acid n-amyl ester, also known as Acetoacetic Acid Pentyl Ester, is an organic compound with the molecular formula C9H16O3. It is a colorless to light yellow liquid with a fruity odor. This compound is primarily used in the synthesis of various chemicals and has applications in different scientific fields.
Wirkmechanismus
Target of Action
Amyl Acetoacetate, also known as Acetoacetic Acid n-amyl Ester, is an organic compound and an ester The primary targets of Amyl Acetoacetate are not well-documented in the literature
Mode of Action
It is known that esters, in general, can undergo hydrolysis in the presence of water or enzymes, leading to the production of an alcohol and a carboxylic acid . In the case of Amyl Acetoacetate, this would result in the formation of n-amyl alcohol and acetoacetic acid.
Biochemical Pathways
For instance, the acetyl CoA pathway requires approximately 10 enzymes to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate
Result of Action
As an ester, Amyl Acetoacetate might undergo hydrolysis, leading to the production of n-amyl alcohol and acetoacetic acid . These products could potentially have various effects at the molecular and cellular level.
Biochemische Analyse
Biochemical Properties
Amyl Acetoacetate plays a significant role in biochemical reactions, particularly in the synthesis of ketones and other molecules. It interacts with various enzymes and proteins, including acetoacetate decarboxylase and acetyl-CoA acetyltransferase. These interactions are crucial for the conversion of Amyl Acetoacetate into other biochemical compounds, facilitating various metabolic processes .
Cellular Effects
Amyl Acetoacetate has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to promote muscle cell proliferation via the miR-133b/SRF axis through the Mek-Erk-MEF2 pathway . Additionally, Amyl Acetoacetate can reduce growth and ATP concentration in cancer cell lines, indicating its potential impact on cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of Amyl Acetoacetate involves its interaction with various biomolecules. It acts as a signaling molecule, regulating muscle cell functions via the mitogen-activated protein kinase (Mek)-extracellular signal-regulated kinase (Erk)-cyclinD1 pathway . Furthermore, it can undergo acetoacetic ester synthesis, where it is alkylated at the α-carbon to both carbonyl groups and then converted into a ketone .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amyl Acetoacetate can change over time. Its stability and degradation are important factors to consider. Studies have shown that Amyl Acetoacetate can promote muscle cell proliferation in vitro and enhance muscle regeneration in vivo over time . Additionally, its concentration in blood plasma can be significantly altered in various disease settings, such as metabolic disorders .
Dosage Effects in Animal Models
The effects of Amyl Acetoacetate vary with different dosages in animal models. At lower doses, it can promote muscle regeneration and improve muscle function. At higher doses, it may exhibit toxic or adverse effects. For example, in the treatment of tuberculosis, the enzyme N-acetyltransferase 2 is significantly affected by the dosage of Amyl Acetoacetate, leading to potential side effects .
Metabolic Pathways
Amyl Acetoacetate is involved in several metabolic pathways, including the acetone biosynthetic pathway. It interacts with enzymes such as acetoacetate decarboxylase and acetyl-CoA acetyltransferase, facilitating the conversion of acetate into acetone . Additionally, it plays a role in the regulation of muscle cell functions via the Mek-Erk1/2 signaling pathway .
Transport and Distribution
Within cells and tissues, Amyl Acetoacetate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation. For instance, it can be transported across cell membranes and distributed to specific cellular compartments .
Subcellular Localization
The subcellular localization of Amyl Acetoacetate is crucial for its activity and function. It is primarily localized in the cytosol and peroxisomes, where it participates in fatty acid β-oxidation and other metabolic processes . Additionally, its localization can be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acetoacetic acid n-amyl ester can be synthesized through the esterification of acetoacetic acid with pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of acetoacetic acid and pentanol into a reactor, where they react in the presence of an acid catalyst. The product is then purified through distillation to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Acetoacetic acid n-amyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetic acid and other oxidation products.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Acetoacetic acid and other carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Acetoacetic acid n-amyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of β-keto esters and other complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It finds applications in the production of flavors, fragrances, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Acetoacetic acid n-amyl ester can be compared with other similar compounds, such as:
Methyl Acetoacetate: Similar in structure but with a methyl group instead of a pentyl group.
Ethyl Acetoacetate: Contains an ethyl group instead of a pentyl group.
Butyl Acetoacetate: Contains a butyl group instead of a pentyl group.
Uniqueness: this compound’s uniqueness lies in its specific ester group, which imparts distinct physical and chemical properties compared to its analogs. Its longer carbon chain (pentyl group) affects its solubility, boiling point, and reactivity, making it suitable for specific applications where other esters might not be as effective.
Eigenschaften
IUPAC Name |
pentyl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-6-12-9(11)7-8(2)10/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZAUPYMMSSVHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216447 | |
| Record name | Acetoacetic acid, n-amyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6624-84-6 | |
| Record name | Acetoacetic acid, n-amyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6624-84-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6624-84-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetoacetic acid, n-amyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amyl Acetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The provided abstract demonstrates the ability of immobilized Nicotiana tabacum cells to reduce acetoacetic esters, including amyl acetoacetate, to their corresponding 3-hydroxybutanoates. [] This reduction process creates a chiral center. While the abstract does not specify the enantiomeric purity of the product, it highlights the potential of using plant cells for biotransformation. Further research would be needed to determine if this specific system can produce enantiomerically pure 3-hydroxybutanoates and to optimize conditions for specific enantioselectivity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



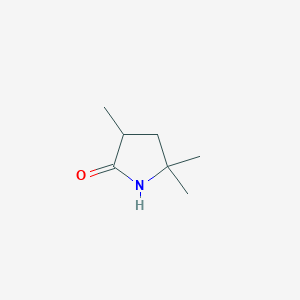


![[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1266753.png)

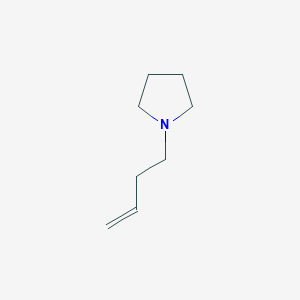


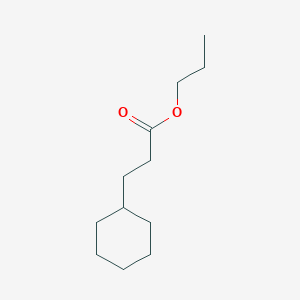
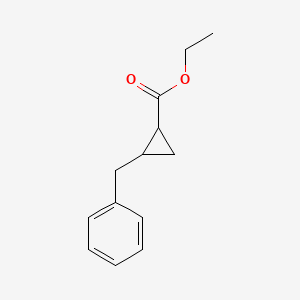


![2-amino-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1266769.png)
